

# "6-Oxaspiro[3.4]octan-2-one" CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Oxaspiro[3.4]octan-2-one

Cat. No.: B3108217

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## In-depth Technical Guide: 6-Oxaspiro[3.4]octan-2-one

Molecular Formula:  $C_7H_{10}O_2$

Despite a comprehensive search, a specific CAS number for **6-Oxaspiro[3.4]octan-2-one** could not be definitively identified in publicly available chemical databases. The molecular formula has been established as  $C_7H_{10}O_2$ .

This technical guide aims to provide an overview of the state of knowledge regarding **6-Oxaspiro[3.4]octan-2-one**. However, due to the limited specific information available for this exact compound, this document will also reference general methodologies and data for structurally similar spiroketones to provide a broader context for researchers, scientists, and drug development professionals.

## Physicochemical Properties

Specific quantitative data for **6-Oxaspiro[3.4]octan-2-one**, such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry), are not readily available in the surveyed literature. For drug development professionals, key physicochemical parameters like solubility, pKa, and logP would need to be determined experimentally once the compound is synthesized.

Table 1: Calculated Physicochemical Properties for  $C_7H_{10}O_2$

Property	Value	Source
Molecular Weight	126.15 g/mol	Calculated
Exact Mass	126.0681 g/mol	Calculated
C	66.65%	Calculated
H	7.99%	Calculated
O	25.36%	Calculated

Note: These values are based on the molecular formula and have not been experimentally verified.

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **6-Oxaspiro[3.4]octan-2-one** are not explicitly described in the scientific literature. However, general synthetic strategies for related spiroketones can provide a foundational approach for its preparation.

## General Synthetic Approaches to Spiroketones

The synthesis of spirocyclic ketones often involves intramolecular cyclization reactions or the use of specialized starting materials. Potential synthetic routes for **6-Oxaspiro[3.4]octan-2-one** could include:

- **Intramolecular Aldol Condensation:** A suitably substituted linear precursor containing both a ketone and an aldehyde or another ketone functionality could be cyclized under basic or acidic conditions.
- **Ring-Closing Metathesis (RCM):** A diene precursor could be cyclized using a Grubbs-type catalyst to form the spirocyclic core.
- **[2+2] Cycloaddition:** A photochemical or thermal [2+2] cycloaddition between a cyclic enol ether and a ketene or ketene equivalent could potentially form the four-membered ring of the spirocycle.

It is crucial to note that these are generalized pathways and would require significant experimental optimization for the specific synthesis of **6-Oxaspiro[3.4]octan-2-one**.

## Characterization Methodology

Once synthesized, the structure of **6-Oxaspiro[3.4]octan-2-one** would be confirmed using a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be essential for determining the connectivity and stereochemistry of the molecule.
- Infrared (IR) Spectroscopy: The presence of the carbonyl group ( $\text{C}=\text{O}$ ) from the ketone would be identified by a characteristic strong absorption band.
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

## Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for **6-Oxaspiro[3.4]octan-2-one**.

For researchers interested in the potential biological applications of this molecule, a logical first step would be to perform a broad panel of in vitro assays to screen for any potential bioactivity. This could include assays for cytotoxicity, receptor binding, and enzyme inhibition.

## Logical Workflow for Future Research

Given the lack of specific data, a logical workflow for a research program focused on **6-Oxaspiro[3.4]octan-2-one** would be as follows:

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)